5-Amino-DL-tryptophan

Übersicht

Beschreibung

5-Amino-DL-tryptophan is a derivative of the amino acid tryptophan, which is an essential amino acid in the human diet This compound is characterized by the presence of an amino group at the 5-position of the indole ring of tryptophan It is a racemic mixture, meaning it contains both the D- and L- enantiomers of 5-amino-tryptophan

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-DL-tryptophan typically involves the modification of the indole ring of tryptophan. One common method is the nitration of tryptophan to form 5-nitrotryptophan, followed by reduction to yield 5-amino-tryptophan. The nitration can be achieved using nitric acid under controlled conditions, and the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from tryptophan precursors. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-DL-tryptophan can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 5-hydroxytryptophan.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Various electrophiles can be used to introduce different substituents at the amino group.

Major Products

Oxidation: 5-Nitroso-tryptophan, 5-nitro-tryptophan.

Reduction: 5-Hydroxytryptophan.

Substitution: Various substituted tryptophan derivatives.

Wissenschaftliche Forschungsanwendungen

Nutritional and Dietary Applications

5-Amino-DL-tryptophan is recognized for its role in enhancing serotonin synthesis, which is crucial for mood regulation and emotional well-being. The compound is often studied in the context of dietary supplements aimed at improving mental health outcomes.

Table 1: Nutritional Benefits of this compound

Case Study: Tryptophan Supplementation

A study indicated that supplementation with tryptophan-rich protein hydrolysate led to positive changes in emotional function among participants, suggesting that increasing tryptophan availability could promote well-being .

Clinical Research Applications

Research has extensively investigated the therapeutic potentials of this compound in various clinical settings. Its role as a precursor to serotonin positions it as a candidate for treating several psychiatric and neurological disorders.

Table 2: Clinical Applications of this compound

Case Study: Depression Treatment

A clinical trial demonstrated that subjects receiving tryptophan supplementation showed significant reductions in depressive symptoms compared to control groups, highlighting its potential as an adjunctive therapy .

Industrial Applications

Beyond health-related uses, this compound has applications in industrial biomanufacturing processes. It serves as a substrate for producing bioactive compounds, including serotonin.

Table 3: Industrial Applications of this compound

Case Study: Serotonin Production

Research demonstrated that recombinant strains of E. coli could convert this compound into serotonin efficiently, showcasing its potential for sustainable biotechnological applications .

Wirkmechanismus

The mechanism of action of 5-Amino-DL-tryptophan involves its interaction with various enzymes and receptors in the body. It can act as a substrate for tryptophan hydroxylase, leading to the production of serotonin, a neurotransmitter involved in mood regulation. Additionally, it can interact with other enzymes involved in amino acid metabolism, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxytryptophan: A precursor to serotonin, used in the treatment of depression and insomnia.

Tryptophan: An essential amino acid, precursor to serotonin and melatonin.

5-Nitrotryptophan: An intermediate in the synthesis of 5-Amino-DL-tryptophan.

Uniqueness

This compound is unique due to the presence of the amino group at the 5-position, which imparts different chemical and biological properties compared to other tryptophan derivatives. This modification allows for unique interactions with enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

5-Amino-DL-tryptophan (5-Amino-DL-Trp) is a derivative of the essential amino acid tryptophan, which plays a crucial role in various biological processes, particularly in the synthesis of serotonin. This article explores the biological activity of 5-Amino-DL-Trp, focusing on its metabolic pathways, effects on neurotransmitter synthesis, and potential therapeutic applications.

Overview of Tryptophan Metabolism

Tryptophan is primarily metabolized through two main pathways: the serotonin pathway and the kynurenine pathway. The serotonin pathway involves the conversion of tryptophan into 5-hydroxytryptophan (5-HTP) and subsequently into serotonin (5-HT). The kynurenine pathway leads to the production of several neuroactive metabolites, including kynurenic acid and quinolinic acid. These pathways are influenced by various physiological factors, including stress, dietary composition, and inflammation .

Serotonin Synthesis

5-Amino-DL-Trp is believed to influence serotonin synthesis by serving as a substrate for the enzyme tryptophan hydroxylase (TPH), which catalyzes the conversion of tryptophan to 5-HTP. This step is critical as it is considered the rate-limiting factor in serotonin production. Increased availability of 5-Amino-DL-Trp may enhance serotonin levels in the brain, potentially impacting mood regulation and other serotonergic functions .

Kynurenine Pathway Interaction

In addition to its role in serotonin synthesis, 5-Amino-DL-Trp may also affect the kynurenine pathway. Chronic stress and inflammation can divert tryptophan metabolism towards this pathway, leading to increased levels of neuroactive metabolites that can have neuroprotective or neurotoxic effects. The balance between these pathways is crucial for maintaining neurological health .

Neuropharmacological Effects

Research indicates that 5-Amino-DL-Trp has potential antidepressant effects due to its role in enhancing serotonin levels. Studies comparing 5-HTP and tryptophan have shown that both can significantly alleviate symptoms of depression compared to placebo treatments. However, side effects such as gastrointestinal distress have been reported, necessitating further investigation into their safety profiles .

Case Studies

-

Depression Treatment

A systematic review highlighted that both 5-HTP and tryptophan were effective in reducing depressive symptoms. The odds ratio for improvement was found to be significant (4.10), suggesting a strong therapeutic potential for these compounds in treating unipolar depression . -

Eosinophilia-Myalgia Syndrome (EMS)

There have been concerns regarding the association of tryptophan supplementation with EMS, a serious condition characterized by muscle pain and eosinophilia. Although this association remains controversial, it underscores the importance of monitoring patients using tryptophan or its derivatives for adverse effects .

Data Summary

| Parameter | Observation |

|---|---|

| Serotonin Synthesis | Enhanced by increased 5-Amino-DL-Trp |

| Depression Treatment Efficacy | Significant improvement vs placebo |

| Common Side Effects | Nausea, dizziness, gastrointestinal distress |

| Risk Associations | Potential link to EMS |

Eigenschaften

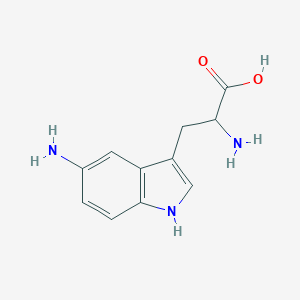

IUPAC Name |

2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJSNEKCXVFDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398572 | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6383-69-3 | |

| Record name | 6383-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.